

Application Note: NMR Characterization of 3,3,7-Trimethyloxindole

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Compound of Interest

Compound Name: 3,3,7-Trimethyloxindole

CAS No.: 19501-89-4

Cat. No.: B100706

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Introduction & Structural Significance

The **3,3,7-trimethyloxindole** scaffold presents unique spectroscopic challenges and opportunities compared to the parent oxindole.

- Gem-dimethyl group (C3): The 3,3-dimethyl substitution creates a quaternary center, preventing the oxidative aromatization to isatin or indoles. In NMR, this provides a simplified aliphatic region but removes the diagnostic C3-H coupling.
- 7-Methyl group: This substituent introduces steric hindrance near the NH lactam functionality, significantly affecting solvent exchange rates and NOE (Nuclear Overhauser Effect) interactions.

This guide provides a self-validating protocol to distinguish this molecule from its isomers (e.g., 3,3,5-trimethyl or 3,3,6-trimethyl analogues) using 1D and 2D NMR techniques.

Experimental Protocol

Sample Preparation

Proper solvation is critical for resolving the amide (NH) proton and preventing aggregation.

- Solvent Selection:

- Standard: CDCl_3 (99.8% D) is preferred for resolution of the methyl groups.
- Alternative: DMSO-d_6 is required if the NH proton is broad or invisible in Chloroform due to exchange. DMSO also separates the water peak (~3.33 ppm) from the methyl region.
- Concentration: Prepare a 10–15 mg sample in 0.6 mL of solvent.
- Tube Quality: Use high-precision 5mm NMR tubes (camber < 10 μm) to ensure optimal shimming for the aromatic multiplets.

Acquisition Parameters (600 MHz Base)

Parameter	^1H NMR	^{13}C NMR	Rationale
Pulse Angle	30°	30°	Maximizes signal-to-noise ratio (SNR) per scan.
Relaxation Delay (D1)	1.0 s	2.0 s	Ensure relaxation of quaternary carbons (C2, C3, C7a).
Scans (NS)	16	1024+	^{13}C requires high averaging due to low natural abundance.
Spectral Width	12 ppm	220 ppm	Covers downfield NH (^1H) and Carbonyl (^{13}C).
Temperature	298 K	298 K	Standard ambient temperature.

Structural Elucidation & Assignment

^1H NMR Interpretation (Representative Data in CDCl_3)

The proton spectrum is defined by three distinct regions: the amide, the aromatics, and the aliphatic methyls.

Position	Shift (δ , ppm)	Multiplicity	Integral	Assignment Logic
NH	8.50 – 9.20	br s	1H	Broad singlet; shift is concentration/solvent dependent.
H-4	7.05 – 7.15	d ($J \approx 7.5$ Hz)	1H	Doublet due to coupling with H-5. Deshielded by C=O proximity.[1]
H-6	6.95 – 7.05	d ($J \approx 7.5$ Hz)	1H	Doublet due to coupling with H-5.
H-5	6.85 – 6.95	t ($J \approx 7.5$ Hz)	1H	Triplet (pseudo-t) due to overlap of J(4,5) and J(5,6).
7-CH ₃	2.20 – 2.35	s	3H	Aromatic methyl. Distinct from gem-dimethyls.
3,3-(CH ₃) ₂	1.30 – 1.45	s	6H	Gem-dimethyls. Intense singlet. Upfield.

Critical Validation Point: The 7-methyl group usually appears as a singlet. However, high-resolution scans may reveal a tiny coupling to H-6 or H-5. The 3,3-dimethyl group appears as a chemically equivalent singlet (6H) due to free rotation and the plane of symmetry (unless a chiral center exists elsewhere in a derivative).

13C NMR Interpretation

The carbon spectrum confirms the skeleton, particularly the quaternary centers which are invisible in 1H NMR.

- C=O (C2): ~182.0 ppm. The most downfield signal.
- Aromatic Quaternary (C3a, C7a): ~130–140 ppm.
- Aromatic CH (C4, C5, C6): ~120–128 ppm.
- Quaternary C3: ~44.0 ppm. Key diagnostic peak. The shift from typical CH₂ (~36 ppm) to quaternary (~44 ppm) confirms 3,3-dialkylation.
- Methyls:
 - 7-CH₃: ~16.5 ppm.[2]
 - 3,3-(CH₃)₂: ~24.5 ppm.

Advanced Validation: 2D NMR Workflow

To rigorously prove the structure is 3,3,7-trimethyl and not an isomer (e.g., 3,3,5-trimethyl), you must use HMBC and NOESY.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC connects protons to carbons 2-3 bonds away. This is the "Gold Standard" for placing the methyl groups.

- Pathway A (3,3-Dimethyls): The protons at ~1.35 ppm will show a strong correlation to the C2 Carbonyl (~182 ppm) and the C3a quaternary carbon. This proves they are at position 3.
- Pathway B (7-Methyl): The protons at ~2.25 ppm will show correlations to C7a (quaternary) and C6 (aromatic CH).

NOESY (Nuclear Overhauser Effect Spectroscopy)

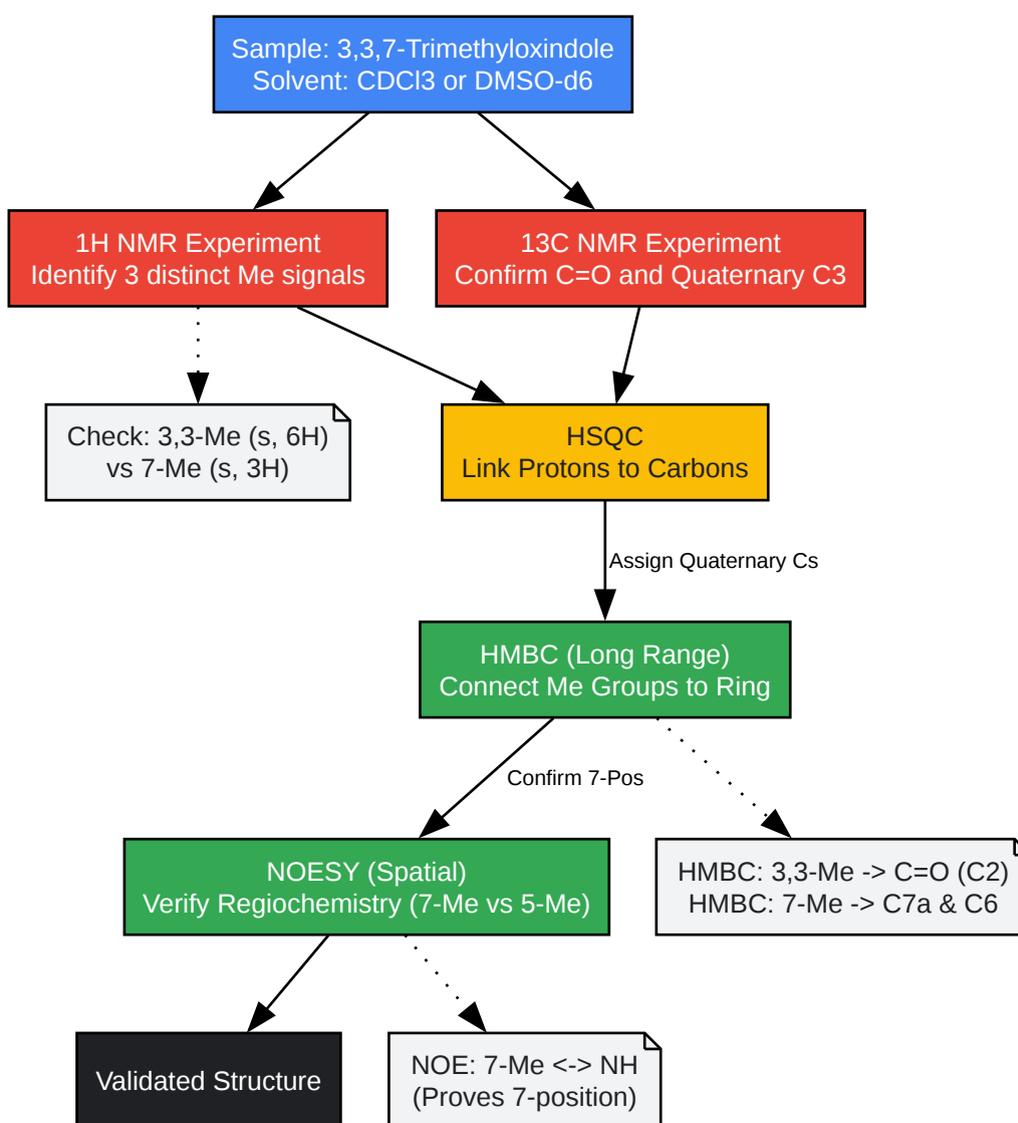
NOESY determines spatial proximity.

- Observation: Irradiating the 7-CH₃ singlet should show an NOE enhancement of the NH proton (if solvent exchange is slow) and the H-6 aromatic proton.

- Negative Control: The 3,3-dimethyl group should not show a strong NOE to the NH proton compared to the 7-Me, due to distance and geometry.

Diagrammatic Workflow

The following diagram illustrates the logical flow for assigning the 3,3,7-trimethyl substitution pattern.



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Caption: Workflow for the unambiguous assignment of **3,3,7-trimethyloxindole**, highlighting critical checkpoints (dotted lines) for differentiating isomers.

Troubleshooting & Common Impurities

Issue	Cause	Solution
NH peak invisible	Rapid exchange with water/solvent.	Switch to dry DMSO-d ₆ or lower temperature to 278 K.
Broad Methyl Singlets	Poor shimming or aggregation.	Check sample height (4cm); ensure no precipitate.
Extra Peaks in Aliphatic	Residual grease or solvent.	Consult impurity tables (Grease: ~0.8/1.26 ppm; Water: 1.56 ppm in CDCl ₃).
Split "Singlet" (3,3-Me)	Chiral environment or restricted rotation.	If the 6H singlet splits into two 3H singlets, the molecule may have lost symmetry (e.g., chiral derivatization).

References

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Sources

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